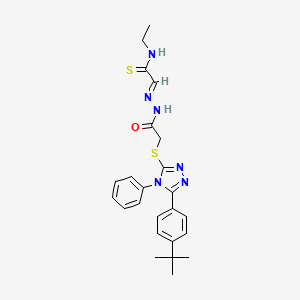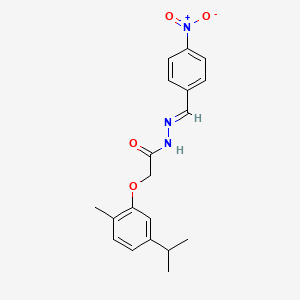![molecular formula C24H26N6O4 B11977064 3-Ethoxy-4-hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11977064.png)
3-Ethoxy-4-hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-4-hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a complex organic compound with a molecular formula of C24H26N6O4 and a molecular weight of 462.513 g/mol . This compound is known for its unique structure, which combines the properties of both benzaldehyde and purine derivatives. It is often used in scientific research due to its potential biological and chemical applications.
Méthodes De Préparation
The synthesis of 3-Ethoxy-4-hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves several steps. The starting material, 3-Ethoxy-4-hydroxybenzaldehyde, can be synthesized by reacting isovanillin with ethyl bromide in the presence of sodium hydroxide and tetrabutylammonium fluoride . The resulting product is then reacted with 1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL hydrazine under controlled conditions to form the final compound.
Analyse Des Réactions Chimiques
3-Ethoxy-4-hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone undergoes various chemical reactions, including:
Reduction: It can be reduced using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzaldehyde moiety.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying various biological processes.
Medicine: It holds potential for developing new pharmaceuticals due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-4-hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 3-Ethoxy-4-hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone stands out due to its unique combination of benzaldehyde and purine derivatives. Similar compounds include:
Ethylvanillin (3-Ethoxy-4-hydroxybenzaldehyde): Used as a flavoring agent and in organic synthesis.
3-Ethoxy-4-methoxybenzaldehyde: Used as a pharmaceutical intermediate.
These compounds share some structural similarities but differ in their specific applications and properties.
Propriétés
Formule moléculaire |
C24H26N6O4 |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
8-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C24H26N6O4/c1-5-34-19-12-17(10-11-18(19)31)13-25-27-23-26-21-20(22(32)29(4)24(33)28(21)3)30(23)14-16-8-6-15(2)7-9-16/h6-13,31H,5,14H2,1-4H3,(H,26,27)/b25-13+ |
Clé InChI |
NXNHYZIRLVAFHG-DHRITJCHSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC2=NC3=C(N2CC4=CC=C(C=C4)C)C(=O)N(C(=O)N3C)C)O |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC2=NC3=C(N2CC4=CC=C(C=C4)C)C(=O)N(C(=O)N3C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11976987.png)
![4-(2-pyridinyl)-N-[6-({[4-(2-pyridinyl)-1-piperazinyl]carbonyl}amino)hexyl]-1-piperazinecarboxamide](/img/structure/B11976989.png)
![methyl 4-{(E)-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11977005.png)



![2-methylpropyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11977016.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11977022.png)

![2-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B11977055.png)
![4-(2-Chloro-6-(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline](/img/structure/B11977059.png)

